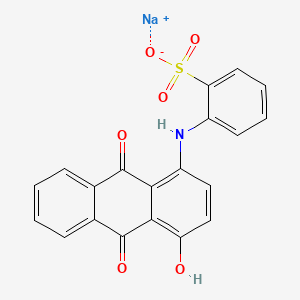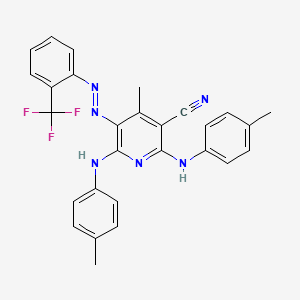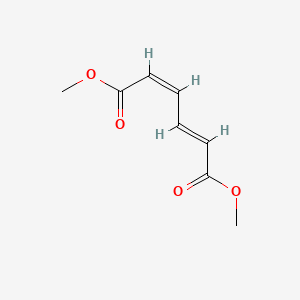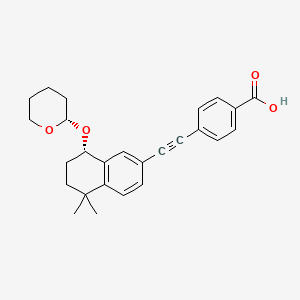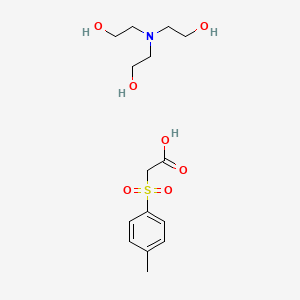
(4-Methylphenylsulfonyl)acetic acid triethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenylsulfonyl)acetic acid triethanolamine is a compound that combines (4-methylphenylsulfonyl)acetic acid with triethanolamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenylsulfonyl)acetic acid typically involves the sulfonation of toluene followed by carboxylation. Triethanolamine can be synthesized by the reaction of ethylene oxide with ammonia. The combination of these two compounds can be achieved through a condensation reaction, where (4-methylphenylsulfonyl)acetic acid reacts with triethanolamine under controlled conditions .
Industrial Production Methods
Industrial production of (4-methylphenylsulfonyl)acetic acid triethanolamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenylsulfonyl)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Wissenschaftliche Forschungsanwendungen
(4-Methylphenylsulfonyl)acetic acid triethanolamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (4-methylphenylsulfonyl)acetic acid triethanolamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the triethanolamine moiety can act as a chelating agent, binding to metal ions and affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methylphenylsulfonyl)oxyacetic acid
- Methyl (4-methylphenylsulfonyl)aminoacetic acid
- 4-(Difluoromethylsulfonyl)phenylacetic acid
- (4-Hydroxybenzothioyl)sulfanylacetic acid
- (4-Aminophenylsulfonyl)aminoacetic acid
Uniqueness
(4-Methylphenylsulfonyl)acetic acid triethanolamine is unique due to its combination of sulfonyl and triethanolamine functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
102582-89-8 |
|---|---|
Molekularformel |
C15H25NO7S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H10O4S.C6H15NO3/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2 |
InChI-Schlüssel |
ZVSSXYVNOYLDJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
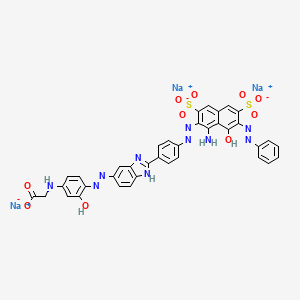

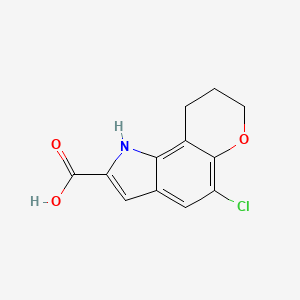
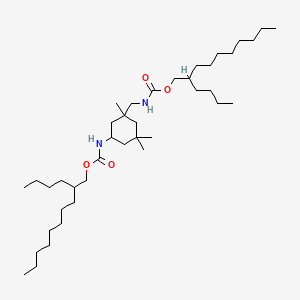
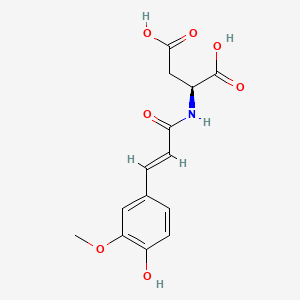
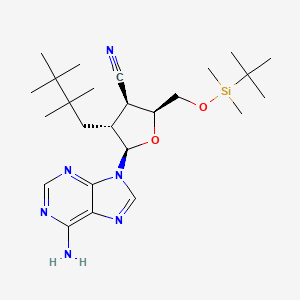
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
